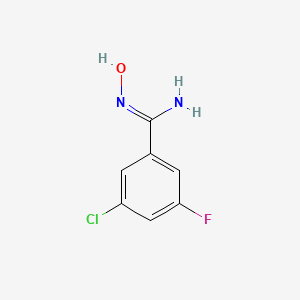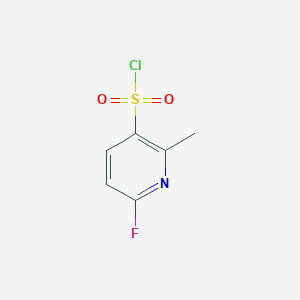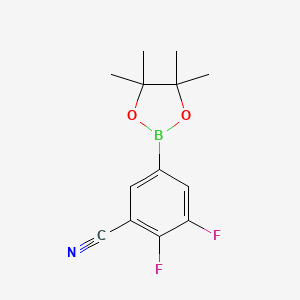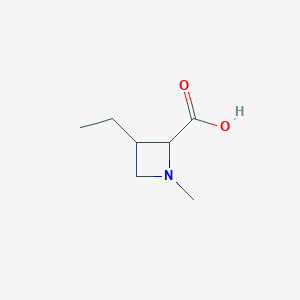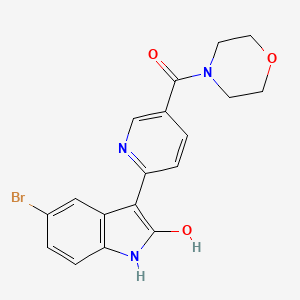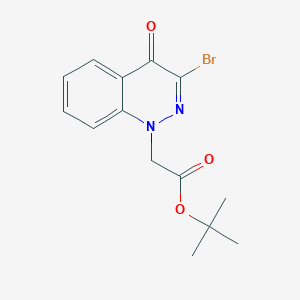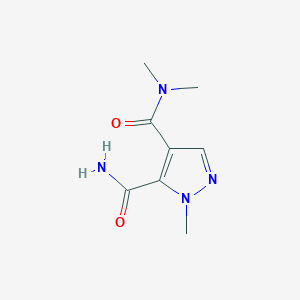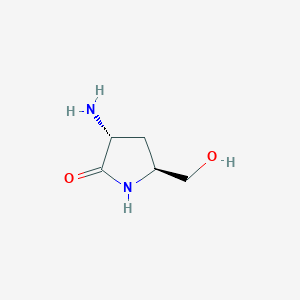
(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as L-glutamic acid.
Cyclization: The key step involves the cyclization of L-glutamic acid to form the pyrrolidinone ring. This is usually achieved through a series of reactions including esterification, reduction, and cyclization.
Hydroxymethylation: The hydroxymethyl group is introduced at the 5-position through reactions involving formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions with electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: (3R,5S)-3-amino-5-carboxypyrrolidin-2-one.
Reduction: (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidine.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxymethyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-5-hydroxymethyl-2-pyrrolidinone: A similar compound with a different stereochemistry.
(3R,5S)-5-hydroxymethyl-3-pyrrolidinone: Another compound with a similar structure but lacking the amino group.
Uniqueness
(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one is unique due to the presence of both the amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c6-4-1-3(2-8)7-5(4)9/h3-4,8H,1-2,6H2,(H,7,9)/t3-,4+/m0/s1 |
InChI Key |
WYZFWCBQXQXNDS-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@H](NC(=O)[C@@H]1N)CO |
Canonical SMILES |
C1C(NC(=O)C1N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Exo-Amino-Bicyclo[2.2.1]Heptane-2-Carboxylic Acid Hydrochloride](/img/structure/B14044902.png)



